molecular formula C9H15NOS2 B8761236 [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid

Cat. No.: B8761236
M. Wt: 217.4 g/mol
InChI Key: JHJDYZOSHFQHMT-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropine-3-xanthate typically involves the reaction of tropine with carbon disulfide and an alkylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the xanthate ester . The general reaction can be represented as follows: [ \text{Tropine} + \text{CS}_2 + \text{Alkylating Agent} \rightarrow \text{[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid} ]

Industrial Production Methods: Industrial production of tropine-3-xanthate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert tropine-3-xanthate to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the xanthate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted tropine derivatives.

Scientific Research Applications

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tropine-3-xanthate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: [(1S,5R)-8-methyl-8-azabicyclo[32Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C9H15NOS2

Molecular Weight

217.4 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid

InChI

InChI=1S/C9H15NOS2/c1-10-6-2-3-7(10)5-8(4-6)13-9(11)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8?

InChI Key

JHJDYZOSHFQHMT-DHBOJHSNSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)SC(=O)S

Canonical SMILES

CN1C2CCC1CC(C2)SC(=O)S

Origin of Product

United States

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